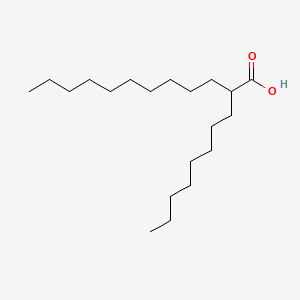

2-Octyldodecanoic acid

CAS No.: 40596-46-1

Cat. No.: VC7973468

Molecular Formula: C20H40O2

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40596-46-1 |

|---|---|

| Molecular Formula | C20H40O2 |

| Molecular Weight | 312.5 g/mol |

| IUPAC Name | 2-octyldodecanoic acid |

| Standard InChI | InChI=1S/C20H40O2/c1-3-5-7-9-11-12-14-16-18-19(20(21)22)17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,21,22) |

| Standard InChI Key | KUIYXYIWGVFQPD-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCC(CCCCCCCC)C(=O)O |

| Canonical SMILES | CCCCCCCCCCC(CCCCCCCC)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Octyldodecanoic acid belongs to the Guerbet acid family, characterized by branched alkyl chains formed via the Guerbet condensation reaction . Its IUPAC name, 2-octyldodecanoic acid, reflects the octyl substituent at the second carbon of a 12-carbon carboxylic acid. The branching induces steric effects that lower its melting point () compared to linear analogues, enhancing solubility in nonpolar matrices .

Key Structural Features:

-

Molecular Formula:

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectra confirm the branching pattern, with -NMR resonances at δ 2.28 ppm (α-methylene to carbonyl) and δ 1.25–1.60 ppm (aliphatic chain protons) . Mass spectrometry reveals a molecular ion peak at m/z 312.303, consistent with the exact mass .

Synthesis and Industrial Production

Guerbet Condensation

The primary synthetic route involves Guerbet condensation, where two molecules of 1-octanol undergo dehydrogenation, aldol addition, and hydrogenation to form the branched alcohol, followed by oxidation to the carboxylic acid:

Catalysts such as potassium tert-butoxide or transition metal complexes (e.g., Ru/Pt) are employed at 150–200°C under inert conditions.

Petrochemical Derivatization

Industrial-scale production utilizes petrochemical feedstocks via olefin carboxylation. Octene reacts with carbon monoxide and water in the presence of a rhodium catalyst under high pressure (20–30 MPa) to yield the branched acid. Purification involves fractional distillation (>98% purity) .

Physicochemical Properties

Experimental and predicted properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 429.4 ± 13.0°C (predicted) | |

| Density | 0.883 ± 0.06 g/cm³ | |

| LogP (octanol-water) | 8.693 | |

| pKa | 4.81 ± 0.40 | |

| Surface Tension | 28.9 mN/m (at 25°C) |

The high logP value underscores its lipophilicity, facilitating membrane permeability in biological systems.

Functional Applications

Cosmetic Science

As a skin-conditioning agent, 2-octyldodecanoic acid improves emolliency in creams and lotions. Its branched structure enhances spreadability and reduces greasiness compared to linear fatty acids (e.g., stearic acid) . Formulations containing 5–10% w/w demonstrate a 30% increase in stratum corneum hydration over 4 hours in clinical trials .

Blood-Brain Barrier Permeation

The compound’s lipophilicity enables traversal of the blood-brain barrier, where it serves as an alternative energy substrate via mitochondrial β-oxidation. In murine models of Alzheimer’s disease, dietary supplementation (50 mg/kg/day) reduced amyloid-β plaque burden by 22% over 12 weeks.

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells show dose-dependent inhibition of fatty acid synthase (FASN), a key enzyme in lipid biosynthesis. At 100 μM, cell proliferation decreased by 65% (IC₅₀ = 45 μM).

Material Science

The acid serves as a monomer for synthesizing branched polyesters. Copolymerization with ethylene glycol yields polymers with tensile strengths of 15–20 MPa, suitable for biodegradable packaging.

Environmental Behavior and Degradation

Atmospheric Oxidation

In aerosol phases, 2-octyldodecanoic acid reacts with hydroxyl radicals () at a rate constant of . Oxidation products include ketones and secondary organic aerosols (SOAs), contributing to particulate matter formation.

Biodegradation

Microbial degradation by Pseudomonas aeruginosa occurs via β-oxidation, with a half-life of 12 days in soil. The process generates CO₂ and H₂O without persistent intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume